molecular formula C11H7FN4S B1418195 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 924022-47-9

1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No. B1418195
CAS RN: 924022-47-9
M. Wt: 246.27 g/mol
InChI Key: CUQSGIOVKIRVCF-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is a fluorine-substituted pyrazolopyrimidine . Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar fluorine-substituted pyrazolopyrimidines has been reported in the literature . These compounds are typically synthesized through the interaction between 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds .


Molecular Structure Analysis

The molecular structure of similar fluorine-substituted pyrazolopyrimidines has been confirmed using spectroscopic methods . These methods include mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactivity of similar fluorine-substituted pyrazolopyrimidines has been studied . For example, a simple nucleophilic displacement of the SH group of these compounds by primary amines has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar fluorine-substituted pyrazolopyrimidines have been reported . For example, the UV max of one such compound was reported to be 443 nm .

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential in cancer treatment. The presence of the pyrazolopyrimidine scaffold is known to interact with various biological targets that are relevant in cancer pathways. Research suggests that derivatives of this compound can be designed to target specific cancer cells, potentially leading to the development of new anticancer drugs .

Antimicrobial Properties

The fluorophenyl group attached to the pyrazolopyrimidine core may contribute to antimicrobial properties. This makes the compound a candidate for further exploration as a base structure for developing new antimicrobial agents, which could be effective against resistant strains of bacteria and other pathogens .

Analgesic and Anti-inflammatory Uses

Compounds with a pyrazolopyrimidine structure have shown analgesic and anti-inflammatory activities. This suggests that 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol could be a precursor for drugs that alleviate pain and reduce inflammation, offering potential applications in the treatment of chronic pain conditions .

Enzyme Inhibition

The compound has been identified as a potential enzyme inhibitor. It could be used to inhibit enzymes like carbonic anhydrase, cholinesterase, and others, which are therapeutic targets for conditions such as glaucoma, Alzheimer’s disease, and myasthenia gravis .

Antiviral and Anti-Infective Drugs

The thiol group in the compound’s structure is significant for antiviral and anti-infective drug development. It could lead to the synthesis of drugs that are effective against a variety of viral infections, including respiratory syncytial virus (RSV), hepatitis C, and potentially others .

Neuroprotective Activities

Research indicates that pyrazolopyrimidine derivatives can exhibit neuroprotective activities. This opens up possibilities for using 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol in the development of treatments for neurodegenerative diseases or as a protective agent against neural damage .

Future Directions

The future directions of research on fluorine-substituted pyrazolopyrimidines could involve further investigation of their potential as novel CDK2 inhibitors . Additionally, the development of new antitubercular drugs among these compounds could be a promising area of research .

properties

IUPAC Name

1-(4-fluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQSGIOVKIRVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=S)N=CN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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